6-[(3-Chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(3-Chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with a complex structure that includes a chloropyridine moiety and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-chloropyridine-2-amine with cyclohex-3-ene-1-carboxylic acid chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(3-Chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(3-Chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler compound with a similar cyclohexene ring structure.
3-Chloropyridine-2-amine: Contains the chloropyridine moiety but lacks the cyclohexene ring.
Uniqueness
6-[(3-Chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a chloropyridine moiety and a cyclohexene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13ClN2O3 |
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Molecular Weight |
280.70 g/mol |
IUPAC Name |
6-[(3-chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-6-3-7-15-11(10)16-12(17)8-4-1-2-5-9(8)13(18)19/h1-3,6-9H,4-5H2,(H,18,19)(H,15,16,17) |
InChI Key |
CRKUXVKEWKQKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=CC=N2)Cl)C(=O)O |
Origin of Product |
United States |
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